molecular formula C8H6N2O2S B186510 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 109299-90-3

5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B186510
M. Wt: 194.21 g/mol
InChI Key: OHBAGBGPGLLGCP-UHFFFAOYSA-N
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Description

“5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C8H6N2O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of “5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” is characterized by a pyrimidine ring attached to a thiophene ring . The exact structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” are not detailed in the available resources .

Scientific Research Applications

  • Antimicrobial Activity :

    • Vijaya Laxmi et al. (2012) synthesized derivatives of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione and evaluated their antibacterial activity against various microorganisms, including Bacillus subtilis and Staphylococcus aureus, finding moderate activity in most compounds (Vijaya Laxmi, Kuarm, & Rajitha, 2012).
    • Vlasov et al. (2015) investigated the antimicrobial activity of certain 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione derivatives, noting their effectiveness against strains like Staphylococcus aureus and Escherichia coli (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
  • Anticancer Activity :

    • El-Shwiniy et al. (2020) synthesized manganese complexes with 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione derivatives and assessed their anticancer activity, particularly against breast and colon cancer cell lines, showing promising results (El-Shwiniy, Shehab, & Zordok, 2020).
  • Novel Compound Synthesis :

    • Brahmachari et al. (2020) developed a water-mediated, catalyst-free method for synthesizing functionalized derivatives of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, highlighting its potential in pharmaceutical applications (Brahmachari et al., 2020).
    • Revankar et al. (1998) explored the synthesis of acyclonucleosides derived from 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, which showed significant in vitro activity against human cytomegalovirus (HCMV) (Revankar et al., 1998).

Safety And Hazards

The safety and hazards associated with “5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” are not detailed in the available resources .

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBAGBGPGLLGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356047
Record name 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS RN

109299-90-3
Record name 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-bis(benzyloxy)-5-(thiophen-2-yl)pyrimidine (Prep21, 20 g, 53.5 mol) in dry dichloromethane (400 ml), iodotrimethylsilane (28.8 g, 0.14 mol) was added at room temperature. The resulting solution was stirred for 3 hours. Then methanol was added, the precipitate was filtered and the solid was recrystallized with methanol twice, to afford 7 g of the title compound (y=67.3%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Bou Zerdan, P Cohn, E Puodziukynaite… - The Journal of …, 2015 - ACS Publications
The molecular recognition properties of the nucleobases instruct the formation of complex three-dimensional architectures in natural and synthetic systems; relatively unexplored is their …
Number of citations: 29 pubs.acs.org
RB Zerdan - 2015 - search.proquest.com
Organic semiconductive materials are promising candidates for device applications due to their pronounced optoelectronic properties displayed at the molecular level. However, these …
Number of citations: 0 search.proquest.com

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